T-3861174
Description
T-3861174 is a prolyl-tRNA synthetase (PRS) inhibitor with demonstrated anti-tumor activity in preclinical studies. Its primary mechanism involves the activation of the GCN2-ATF4 pathway, which triggers apoptosis in cancer cells. In melanoma SK-MEL-2 cells, this compound induces apoptosis by activating this pathway, as evidenced by the elimination of its apoptotic effects when GCN2 is knocked down . The compound’s ability to exploit the GCN2-ATF4 axis highlights its role in modulating cellular stress pathways linked to tumorigenesis and immune regulation .
Properties
CAS No. |
2209057-94-1 |
|---|---|
Molecular Formula |
C26H25FN6O2 |
Molecular Weight |
472.52 |
IUPAC Name |
4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamid |
InChI |
InChI=1S/C26H25FN6O2/c1-16-7-22(33-6-5-26(15-28,25(33)35)20-3-4-20)11-23(31-16)24(34)29-12-17-8-18(10-21(27)9-17)19-13-30-32(2)14-19/h7-11,13-14,20H,3-6,12H2,1-2H3,(H,29,34)/t26-/m1/s1 |
InChI Key |
ZVVLVFFSGJQVRV-AREMUKBSSA-N |
SMILES |
O=C(C1=NC(C)=CC(N2C([C@@](C3CC3)(C#N)CC2)=O)=C1)NCC4=CC(C5=CN(C)N=C5)=CC(F)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T-3861174; T3861174; T 3861174 |
Origin of Product |
United States |
Comparison with Similar Compounds
T-3861174
- Target : Prolyl-tRNA synthetase (PRS).
- Mechanism: Inhibits PRS, leading to amino acid starvation mimicry, which activates the GCN2-ATF4 pathway.
- Biological Outcome: Induces apoptosis in melanoma cells via ATF4-mediated stress signaling .
- Applications: Preclinical anti-tumor studies, particularly in melanoma.
ATF4-IN-2 (Compound 29)
- Target : Direct inhibition of ATF3.
- Mechanism : Blocks ATF4 activity with an IC50 of 47.71 nM , suppressing downstream stress-response pathways.
- Biological Outcome : Reduces neuronal damage in neurodegenerative models by counteracting ATF4-driven oxidative stress .
- Applications : Neurodegenerative disease research (e.g., Alzheimer’s, Parkinson’s).
I-152
- Target : NRF2 and ATF4 activation.
- Mechanism : Conjugate of N-acetylcysteine and β-mercaptoethylamine; activates NRF2 and ATF4 signaling.
- Biological Outcome: Exhibits anti-proliferative and immunomodulatory effects, with antiviral activity against RNA viruses .
- Applications : Viral infection research and immune modulation.
Key Contrasts and Overlaps
| Parameter | This compound | ATF4-IN-2 (Compound 29) | I-152 |
|---|---|---|---|
| Primary Target | PRS inhibitor | ATF4 inhibitor | NRF2/ATF4 activator |
| Pathway Modulation | Activates GCN2-ATF4 | Inhibits ATF4 | Activates NRF2/ATF4 |
| IC50/EC50 | Not reported | 47.71 nM (ATF4) | Not reported |
| Therapeutic Area | Oncology (melanoma) | Neurodegeneration | Virology/Immunology |
| Key Pathway Role | Pro-apoptotic | Neuroprotective | Anti-inflammatory |
Critical Insights
Mechanistic Divergence :
- This compound and ATF4-IN-2 exert opposing effects on the ATF4 pathway. While this compound activates ATF4 to induce apoptosis in cancer cells, ATF4-IN-2 suppresses ATF4 to mitigate neurodegeneration. This duality underscores ATF4’s context-dependent role as either a tumor suppressor or promoter .
- I-152 synergistically activates both NRF2 and ATF4, suggesting broader anti-oxidative and anti-viral applications compared to this compound’s focused anti-tumor activity .
Therapeutic Implications: this compound’s PRS inhibition offers a novel approach to targeting cancer metabolism, distinct from direct kinase inhibitors or cytotoxic agents.
Research Gaps: Quantitative data on this compound’s binding affinity (e.g., IC50 for PRS) and pharmacokinetic properties are absent in available literature, limiting direct comparisons with ATF4-IN-2 . The interplay between PRS inhibition and immune microenvironment modulation (e.g., tumor-infiltrating lymphocytes) remains unexplored for this compound, unlike I-152’s documented immunomodulatory effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
